

Comparative Dissolution Profiles of Cephalexin Hydrochloride Formulations: An In-Vitro Analysis

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Compound of Interest		
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A comprehensive guide for researchers and drug development professionals on the dissolution characteristics of various **cephalexin hydrochloride** formulations. This document presents a comparative analysis of dissolution profiles supported by experimental data and detailed methodologies.

Introduction

Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed medication for treating a variety of bacterial infections. Its therapeutic efficacy is intrinsically linked to its dissolution characteristics, which govern the rate and extent of drug absorption in the gastrointestinal tract. Understanding the dissolution profiles of different **cephalexin hydrochloride** formulations is therefore critical for ensuring product quality, bioequivalence, and optimal clinical performance. This guide provides a comparative overview of the in-vitro dissolution of various cephalexin formulations, drawing upon published experimental data.

Comparative Dissolution Data

The dissolution performance of different cephalexin formulations, including immediate-release tablets and suspensions, has been evaluated under various experimental conditions. The following tables summarize the quantitative data from these studies, offering a clear comparison of their dissolution profiles.



Table 1: Dissolution Profile of Immediate-Release Cephalexin Tablets (500 mg)[1]

Time (minutes)	Product A (% Dissolved ± SD)	Product B (% Dissolved ± SD)
5	55.12 ± 3.21	60.34 ± 4.56
7	68.45 ± 2.87	72.11 ± 3.98
10	75.89 ± 2.54	79.56 ± 3.12
15	82.34 ± 2.11	85.78 ± 2.56
20	86.78 ± 1.98	89.43 ± 2.01
30	90.12 ± 1.56	91.87 ± 1.87
45	92.09 ± 1.84	92.84 ± 1.08
60	93.45 ± 1.23	94.12 ± 1.34

SD: Standard Deviation

Table 2: Dissolution Efficiency of Immediate-Release Cephalexin Tablets (500 mg)[1]

Formulation	Dissolution Efficiency (DE %) ± SD	
Product A	68.69 ± 4.18	
Product B	71.03 ± 6.63	

Table 3: Dissolution of Cephalexin Oral Suspensions[2][3]

Formulation	Time (minutes)	% Dissolved
Formulation B	2	> 70%
Formulation C	2	> 70%

Note: For the oral suspensions, specific data points at later times were not provided in the same format but both formulations showed a high dissolution rate.[2]



Experimental Protocols

The dissolution studies summarized above employed standardized methodologies to ensure the reliability and reproducibility of the results. The following are detailed descriptions of the experimental protocols used.

Protocol for Immediate-Release Cephalexin Tablets[1]

- Apparatus: USP Apparatus I (basket), 40 mesh
- Dissolution Medium: 900 mL of distilled water
- Temperature: 37.0 ± 0.5 °C
- Rotation Speed: 100 rpm
- Sampling Times: 5, 7, 10, 15, 20, 30, 40, 45, 50, and 60 minutes.
- Analytical Method: UV spectrophotometry at a wavelength of 262 nm.
- Data Analysis: Dissolution profiles were compared, and the dissolution efficiency (DE%) was calculated.

Protocol for Cephalexin Oral Suspensions[2][3]

- Apparatus: USP Apparatus 2 (paddle)
- Dissolution Medium: 900 mL of deaerated distilled water
- Temperature: 37 ± 0.5 °C
- Rotation Speed: 25 ± 1 rpm
- Sampling Volume: 10 mL withdrawn at 2, 5, 10, 20, and 30 minutes, with replacement of the same volume of fresh medium.
- Sample Preparation: Samples were filtered through a 25-mm nylon membrane disposable filter (0.45-µm pore size).

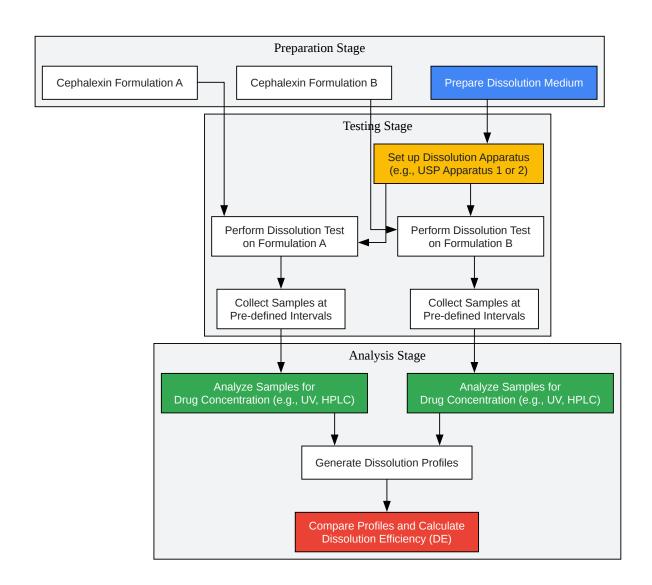


- Analytical Method: High-Performance Liquid Chromatography (HPLC) was used for the assay of cephalexin.
- Data Analysis: Cumulative drug release percentages were calculated to estimate the dissolution profile. Dissolution Efficiency (DE) was calculated as the area under the dissolution curve up to 30 minutes.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a comparative dissolution study of pharmaceutical formulations.





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Caption: Workflow for comparative dissolution testing of cephalexin formulations.



Conclusion

The provided data indicates that both immediate-release tablets and oral suspensions of cephalexin generally exhibit rapid dissolution profiles in vitro. For the immediate-release tablets, both products tested met the pharmacopeial specification of releasing more than 80% of the drug within 45 minutes.[1] The oral suspensions demonstrated even faster dissolution, with over 70% of the drug dissolved within the first 2 minutes.[2][3] These findings are crucial for formulation development, quality control, and ensuring the bioequivalence of generic products. The detailed experimental protocols and the standardized workflow presented in this guide offer a robust framework for conducting future comparative dissolution studies on **cephalexin hydrochloride** formulations.

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